Butyl cyanate

Description

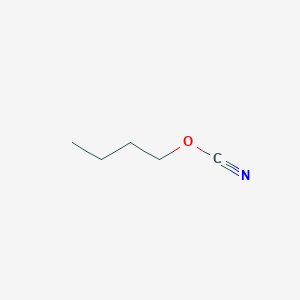

Structure

2D Structure

3D Structure

Properties

CAS No. |

1768-24-7 |

|---|---|

Molecular Formula |

C5H9NO |

Molecular Weight |

99.13 g/mol |

IUPAC Name |

butyl cyanate |

InChI |

InChI=1S/C5H9NO/c1-2-3-4-7-5-6/h2-4H2,1H3 |

InChI Key |

BUYFTHAFJHAUCZ-UHFFFAOYSA-N |

SMILES |

CCCCOC#N |

Canonical SMILES |

CCCCOC#N |

Other CAS No. |

1768-24-7 |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Cyanate

Direct Formation Approaches

Direct methods for the synthesis of butyl cyanate (B1221674) involve the formation of the C-O bond between the butyl group and the cyanate moiety in a single conceptual step.

Reactions Involving Cyanate Anions and Electrophiles

A primary method for synthesizing alkyl cyanates involves the reaction of an appropriate alkyl electrophile, such as an alkyl halide, with a source of the cyanate anion. The cyanate ion (OCN⁻) is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom. Reaction at the oxygen atom leads to the formation of an alkyl cyanate, while reaction at the nitrogen atom results in the formation of an alkyl isocyanate.

The choice of reactants and conditions can influence the selectivity of the reaction. For instance, the reaction of alkyl halides with silver cyanate (AgOCN) can yield alkyl cyanates. Due to the nature of the silver salt, the oxygen atom of the cyanate anion is more available for nucleophilic attack. However, the formation of the isomeric isocyanate is a common competing reaction.

Research has shown that secondary alkyl halides typically produce a mixture of both alkyl cyanates and alkyl isocyanates in this reaction researchgate.net. While the reaction of n-butyl bromide with silver cyanate would be expected to follow this pattern to produce n-butyl cyanate, the formation of n-butyl isocyanate as a byproduct is highly probable. For tertiary halides, such as tert-butyl bromide, the formation of tert-butyl cyanate has been observed, though the product is often unstable and can readily rearrange to the corresponding isocyanate or decompose researchgate.net.

| Reactant 1 (Electrophile) | Reactant 2 (Cyanate Source) | Primary Product | Major Isomeric Byproduct | Reference |

|---|---|---|---|---|

| n-Butyl Bromide | Silver Cyanate (AgOCN) | n-Butyl cyanate | n-Butyl isocyanate | researchgate.net |

| sec-Butyl Bromide | Silver Cyanate (AgOCN) | Mixture of sec-Butyl cyanate and sec-Butyl isocyanate | researchgate.net | |

| tert-Butyl Bromide | Silver Cyanate (AgOCN) | tert-Butyl cyanate (unstable) | tert-Butyl isocyanate | researchgate.net |

Indirect Generation and In Situ Formation

This section explores synthetic routes where the cyanate functionality is generated from a precursor molecule, such as an alkyl carbamate (B1207046).

Dehydration Reactions of Alkyl Carbamates Leading to Alkyl Cyanates

The dehydration of an alkyl carbamate represents a potential, though not commonly observed, pathway to an alkyl cyanate. This transformation would involve the formal removal of a molecule of water (H₂O) from the carbamate structure (R-O-C(O)NH₂) to yield the cyanate (R-O-C≡N).

However, experimental evidence for this specific reaction leading to the formation of butyl cyanate is not well-documented. Instead, the thermal decomposition of alkyl carbamates typically proceeds through alternative pathways. For instance, the heating of n-butyl carbamate does not yield this compound. Its decomposition products have been identified as butyl alcohol and cyanuric acid, the cyclic trimer of cyanic acid orgsyn.org.

The thermal decomposition pathways of carbamates are highly dependent on their structure. Carbamates derived from tertiary alcohols, such as t-butyl N-arylcarbamates, are known to undergo elimination reactions upon heating to produce an alkene (isobutylene), an amine (aniline), and carbon dioxide rsc.org. This indicates a preference for pathways other than dehydration to a cyanate.

| Carbamate Precursor | Conditions | Observed Products | Not Observed | Reference |

|---|---|---|---|---|

| n-Butyl carbamate | Heating to boiling point (203-204°C) | Butyl alcohol, Cyanuric acid | n-Butyl cyanate | orgsyn.org |

| t-Butyl N-phenylcarbamate | Heating (Pyrolysis) | Isobutylene, Aniline, Carbon dioxide | t-Butyl cyanate | rsc.org |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves developing routes that are safer, more efficient, and environmentally benign. A key focus in the broader field of isocyanate and cyanate chemistry is the development of non-phosgene routes. Phosgene (B1210022) (COCl₂) is an extremely toxic chemical traditionally used in the production of isocyanates, the structural isomers of cyanates.

The principles of non-phosgene chemistry are directly relevant to the synthesis of this compound. One promising green approach involves using alkyl carbamates as precursors. Butyl carbamate itself can be considered a "green" carbonyl source because it can be synthesized from urea and butyl alcohol, avoiding the hazards of phosgene. While its direct decomposition does not yield this compound, the use of carbamates as intermediates in phosgene-free routes to isocyanates is well-established. These routes often involve the thermal or catalytic decomposition of carbamates to yield isocyanates and an alcohol.

Another green chemistry strategy involves the use of carbon dioxide (CO₂) as a C1 feedstock. In these methods, an amine reacts with CO₂ to form a carbamic acid intermediate, which can then be converted to a carbamate. The subsequent decomposition of this carbamate can provide a non-phosgene pathway to the corresponding isocyanate. While this has been primarily explored for isocyanates, the underlying principle of utilizing CO₂ as a safe and renewable carbon source is a key green objective that could be adapted for cyanate synthesis.

| Approach | Traditional Method (for Isocyanates) | Green Chemistry Alternative | Key Green Principles Illustrated |

|---|---|---|---|

| Carbonyl Source | Phosgene (COCl₂) | Carbon Dioxide (CO₂), Urea, Dialkyl Carbonates | Use of less hazardous and renewable feedstocks. |

| Precursor | Primary Amine + Phosgene | Alkyl Carbamates (e.g., Butyl carbamate) | Use of safer intermediates. |

| Byproducts | Hydrochloric Acid (HCl) | Alcohols (recyclable), Ammonia (recyclable) | Atom economy, waste prevention. |

Reaction Mechanisms and Reactivity of Butyl Cyanate

Isomerization: Cyanate-to-Isocyanate Rearrangement

Alkyl cyanates such as butyl cyanate (B1221674) are known to isomerize to the more thermodynamically stable alkyl isocyanates. acs.org This transformation is a key feature of their chemistry and can be influenced by a variety of factors including structure and reaction conditions.

Pericyclic reactions, which proceed through a cyclic transition state, are a significant pathway for the rearrangement of certain unsaturated cyanate esters. ox.ac.ukmsu.edu Specifically, allylic cyanates undergo a rapid researchgate.netresearchgate.net-sigmatropic shift to form isocyanates, a type of hetero-Cope rearrangement. acs.orgresearchgate.netresearchgate.net This concerted, intramolecular process often occurs with high stereospecificity. researchgate.netacs.orgunifi.it For instance, the Ichikawa allylcyanate rearrangement involves the dehydration of an allyl carbamate (B1207046) to form an intermediate allyl cyanate, which immediately undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to the corresponding allyl isocyanate. chem-station.com

However, for saturated alkyl cyanates like butyl cyanate, this pericyclic pathway is not the operative mechanism. The rearrangement of primary and secondary alkyl cyanates in solution is thought to proceed through a different mechanism, likely involving ion pairs. acs.org Sigmatropic shifts are defined by the movement of a sigma bond across a π-electron system, which is absent in the saturated butyl group. msu.eduwikipedia.org

This compound is subject to thermally induced rearrangement to butyl isocyanate. Alkyl cyanates are generally less stable than their isocyanate isomers and will convert upon heating. acs.org The stability of the alkyl cyanate is highly dependent on the structure of the alkyl group. For example, ethyl cyanate is isolable for a short time at room temperature, whereas tert-butyl cyanate is exceptionally unstable and readily decomposes or rearranges. acs.org

| Compound | Reaction Type | Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Ethyl Cyanate | Retro-ene (Decomposition) | 26 | acs.org |

| tert-Butyl Cyanate | Retro-ene (Decomposition) | 20 | acs.org |

| Benzyl (B1604629) Cyanate | researchgate.netresearchgate.net-Rearrangement | 25 | acs.org |

| N,N-diphenylcarbamoyl cyanate | Rearrangement | 36 | acs.org |

The structure of the alkyl group (the substituent) has a profound effect on the stability and reactivity of alkyl cyanates. The trend in reactivity is similar to that observed in other rearrangements where a carbocation-like transition state is involved, such as the Curtius rearrangement, where the migratory aptitude is tertiary > secondary > primary. wikipedia.org

Primary alkyl cyanates (e.g., n-butyl cyanate) are relatively slow to rearrange. acs.org

Secondary alkyl cyanates also rearrange but are less stable than primary analogues. researchgate.net

Tertiary alkyl cyanates , such as tert-butyl cyanate, are highly unstable. researchgate.net They rapidly rearrange to the corresponding isocyanate and can also undergo a competing elimination reaction (a retro-ene reaction) to form an alkene (isobutene) and isocyanic acid. acs.orgresearchgate.net

This trend highlights the electronic influence of the alkyl group on the reaction pathway.

Solvent properties can significantly influence the course and rate of the cyanate-to-isocyanate isomerization. For saturated alkyl cyanates, where the rearrangement is proposed to occur via an ion-pair mechanism, the polarity of the solvent is a critical factor. acs.org Polar solvents would be expected to stabilize the charged intermediates, thereby accelerating the rate of isomerization.

The synthesis of alkyl cyanates from alkyl halides and a cyanate salt (e.g., silver cyanate) demonstrates the role of the solvent in regioselectivity. researchgate.net The cyanate ion can attack the electrophilic carbon of the alkyl halide with either its nitrogen or oxygen atom. shd-pub.org.rs The choice of solvent can influence the ratio of the resulting products: the alkyl cyanate (O-attack) and the alkyl isocyanate (N-attack). researchgate.net Generally, solvent polarity is a known factor that can affect the kinetics and outcome of isomerization reactions. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles

The cyanate functional group exhibits a rich reactivity profile, capable of acting as both a nucleophile and an electrophile, which is central to the chemistry of this compound.

The cyanate ion ([OCN]⁻) is a classic example of an ambident nucleophile. researchgate.netshd-pub.org.rshmdb.ca This means it possesses two distinct nucleophilic centers, the oxygen and the nitrogen atom, both of which have lone pairs of electrons available for donation to a Lewis acid. wikipedia.org

Nucleophilic Attack via Oxygen: When the cyanate ion reacts with an electrophile (such as an alkyl halide) at its oxygen terminus, an alkyl cyanate (R-OCN) is formed. researchgate.netshd-pub.org.rs

Nucleophilic Attack via Nitrogen: When the reaction occurs at the nitrogen terminus, an alkyl isocyanate (R-NCO) is produced. researchgate.netshd-pub.org.rs The isocyanate is typically the more stable, and therefore more common, product. hmdb.ca

This dual reactivity is a consequence of the electronic structure of the cyanate ion, which can be described by multiple resonance forms that distribute the negative charge over both the oxygen and nitrogen atoms. wikipedia.org The reaction of secondary alkyl halides with silver cyanate, for example, yields a mixture of both alkyl cyanates and alkyl isocyanates, directly illustrating this ambident character. researchgate.net

Decomposition Pathways and Stability Considerations of this compound

The thermal stability of alkyl cyanates is a critical factor in their handling, storage, and application. For this compound, particularly its isomers with available β-hydrogens, specific decomposition pathways become prominent upon heating. These pathways are governed by pericyclic reaction mechanisms, most notably the retro-ene reaction, which dictates the stability and degradation products of the molecule.

Retro-ene Type Reactions of Alkyl Cyanates

Alkyl cyanates that possess at least one hydrogen atom on the carbon atom beta to the cyanate group are susceptible to thermal decomposition through a retro-ene type reaction. This pericyclic reaction involves a six-membered, cyclic transition state and leads to the formation of an alkene and isocyanic acid (HNCO).

In the context of this compound, the tert-butyl isomer serves as a clear example of this decomposition pathway. Tert-butyl cyanate is known to be unstable and readily decomposes. The mechanism involves the transfer of a β-hydrogen from one of the methyl groups to the nitrogen atom of the cyanate group, with the simultaneous cleavage of the carbon-oxygen bond and the formation of a carbon-carbon double bond. This concerted process results in the elimination of isobutene and isocyanic acid.

The general mechanism for the retro-ene decomposition of an alkyl cyanate can be visualized as follows:

A hydrogen atom on the β-carbon is transferred to the nitrogen atom of the cyanate moiety.

The Cβ-H bond breaks.

The Cα-O bond cleaves.

A new π-bond forms between the α and β carbons, creating an alkene.

A new H-N bond is formed, yielding isocyanic acid.

This reaction pathway is characteristic of gas-phase thermal decompositions of esters and related compounds that can form a stable six-membered transition state. The driving force for this reaction is the formation of thermodynamically stable products like an alkene and isocyanic acid.

Mechanistic Studies of Thermal Decomposition

Mechanistic studies, often supported by computational chemistry, provide deeper insights into the thermal decomposition of alkyl cyanates. For tert-butyl cyanate, the decomposition into isobutene and isocyanic acid is the primary thermal degradation route. This pathway avoids the formation of high-energy radical intermediates and proceeds through a lower-energy, concerted cyclic transition state, which is characteristic of pericyclic reactions.

While specific kinetic data for the thermal decomposition of this compound is not extensively documented in publicly accessible literature, computational studies on analogous retro-ene reactions can provide valuable insights into the energetics of the process. For instance, studies on similar retro-carbonyl-ene reactions, which share mechanistic principles, reveal the activation energies and transition state geometries involved.

To illustrate the type of data obtained from such mechanistic studies, the following table presents computational findings for a related retro-carbonyl-ene reaction pathway. It is important to note that these values are for a different, albeit mechanistically similar, reaction and are provided for illustrative purposes to demonstrate the nature of data generated in such research.

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | Initial state of the molecule before decomposition. | 0.0 |

| Transition State (TS) | The highest energy point along the reaction coordinate, representing the six-membered cyclic intermediate. | +35.5 |

| Product Complex | The state after the molecule has decomposed into the alkene and isocyanic acid. | -15.2 |

The stability of this compound isomers is therefore directly related to the facility of this retro-ene decomposition. Isomers lacking β-hydrogens, or where the formation of the six-membered transition state is sterically hindered, would be expected to exhibit greater thermal stability. Conversely, isomers like tert-butyl cyanate, with multiple available β-hydrogens and a structure conducive to forming the cyclic transition state, are inherently less stable.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are essential tools for probing the electronic structure and energetics of molecular systems. These approaches provide a detailed understanding of molecular geometries, stability, and the energy landscape.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

DFT is a widely used quantum chemical method that approximates the electronic structure of a many-electron system based on its electron density. Studies employing DFT have been applied to various cyanates and related compounds to investigate their electronic properties and relative energies. For instance, DFT calculations have been used to study the electronic structure of cyanate (B1221674) and thiocyanate (B1210189) anions, providing insights into electron density distribution and bonding characteristics nih.govuni.lu. These studies often utilize specific functionals like B3LYP and various basis sets to optimize geometries and calculate energies nih.gov.

In the context of butyl-containing molecules, DFT calculations have been performed on isomers like isobutyl cyanide and n-butyl cyanide (pentanenitrile) to explore their conformational preferences and relative energies nih.govnih.govcharchem.orgnih.gov. These studies demonstrate the capability of DFT to determine the most stable conformers and the energy differences between them, which is crucial for understanding the behavior of flexible molecules like butyl cyanate. For example, DFT calculations have identified different conformers (e.g., anti-anti, gauche-anti) for n-butyl cyanide and estimated their relative stabilities charchem.orgnih.gov.

Ab Initio Methods for Conformational Analysis and Barrier Heights

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also employed for detailed studies of molecular structure and energetics. These methods are particularly valuable for conformational analysis and the calculation of energy barrier heights for internal rotation or other structural rearrangements.

Studies on molecules such as isobutyl cyanide and n-butyl cyanide have utilized ab initio methods, including MP2 and CCSD(T), in conjunction with various basis sets, to investigate their conformational landscapes nih.govnih.govcharchem.orgnih.govfishersci.nl. These calculations can provide more accurate descriptions of the potential energy surface compared to some DFT methods, especially for subtle energy differences between conformers and the determination of transition states for conformational interconversion. The barrier heights calculated using ab initio methods help quantify the energy required for rotation around single bonds, influencing the molecule's flexibility and accessible conformations at different temperatures nih.govnih.gov.

Calculation of Vibrational Frequencies and Intensities

The calculation of vibrational frequencies and intensities using quantum chemical methods is essential for characterizing molecular structure and for interpreting experimental spectroscopic data such as infrared and Raman spectra. These calculations provide theoretical spectra that can be compared with experimental measurements to confirm molecular structures and identify different conformers.

Both DFT and ab initio methods can be used to calculate vibrational frequencies and infrared and Raman intensities. Studies on related nitriles, such as isobutyl cyanide and tert-butyl cyanide, have involved calculating vibrational spectra to aid in the assignment of experimental bands nih.govnih.gov. These calculations can also provide information about the nature of the molecular vibrations and how they are affected by conformational changes.

Molecular Dynamics Simulations of Cyanate Systems

Molecular dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system. By applying classical mechanics to model the interactions between atoms, MD simulations can provide insights into the dynamic behavior, thermodynamic properties, and structural changes of molecules and molecular assemblies.

While direct MD studies specifically on isolated this compound molecules may not be widely reported, MD simulations have been extensively applied to systems containing the cyanate functional group, particularly in the study of cyanate ester monomers and polymers nih.govepa.govuni.luwikipedia.orgfishersci.se. These simulations are used to investigate properties such as melting points, glass transition temperatures, and the dynamics of polymerization and crosslinking processes. MD has also been employed to study the effects of cyanate modification on the flexibility of proteins, highlighting its utility in biological contexts involving cyanate species wikipedia.org. These studies demonstrate the applicability of MD simulations to understand the behavior of molecules containing the cyanate moiety in various environments.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a method used to examine the delocalization of electron density within a molecule and to characterize intramolecular bonding and non-bonding interactions. This analysis transforms the molecular orbital wave function into localized Lewis-like orbitals (bonds, lone pairs) and non-Lewis orbitals (antibonds, Rydberg orbitals), allowing for the quantification of donor-acceptor interactions, such as hyperconjugation.

NBO analysis has been applied to study the electronic structure and interactions in various systems containing cyanide and cyanate groups, including the cyanate anion nih.govchemicalbook.com. These studies use NBO to understand the distribution of negative charge, the nature of the bonding (e.g., the triple character of the C≡N bond in cyanide vs. the resonance structures in cyanate), and the contributions of different resonance forms nih.gov. NBO analysis can reveal stabilizing interactions, such as the delocalization of electron density from lone pairs into adjacent antibonding orbitals nih.gov. Studies on related molecules like isobutyl cyanide have also utilized NBO analysis to understand the origin of conformational barriers through the examination of hyperconjugative interactions nih.govnih.gov. For this compound, NBO analysis could provide insights into the electronic structure of the O-CN linkage and any stabilizing interactions involving the butyl chain.

Potential Energy Surface Mapping for Reaction and Rearrangement Pathways

Potential Energy Surface (PES) mapping involves calculating the energy of a molecular system as a function of its geometry. By exploring the PES, researchers can identify stable structures (minima), transition states (saddle points), and reaction or rearrangement pathways connecting them. This is crucial for understanding how molecules change shape or undergo chemical transformations.

Advanced Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy for Vibrational Assignments and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and analyzing the vibrational modes of a molecule. By measuring the absorption of infrared radiation at specific wavelengths, an IR spectrum provides a unique molecular fingerprint. For butyl cyanate (B1221674), the presence of characteristic functional groups, such as the C≡N (nitrile) and C-O (ether) stretching vibrations, can be identified through their corresponding absorption bands in the infrared spectrum. Studies on related cyanates, such as ethyl cyanate, have utilized IR spectroscopy to monitor the compound and its transformation products scispace.com. The infrared spectrum of a polymer containing aliphatic nitrile groups has also been used to estimate the degree of functionalization based on the characteristic absorption of the nitrile group google.com. Vapor phase IR spectra for sec-butyl cyanate are available nih.gov. The detection of benzyl (B1604629) cyanate in solution at low temperatures has also been achieved using IR spectroscopy acs.org. While a specific IR absorption at 1940 cm⁻¹ was once attributed to a sulfenyl isocyanate, the expected absorption for an isocyanate is at a significantly different frequency (2250 cm⁻¹) acs.org.

Raman Spectroscopy for Vibrational Modes and Conformational Studies

Raman spectroscopy complements IR spectroscopy by probing different molecular vibrations. It is particularly useful for studying non-polar bonds and skeletal vibrations, and can provide information about molecular conformation. In Raman spectroscopy, inelastic scattering of light is measured, yielding a spectrum of vibrational frequencies. The application of Raman spectroscopy to samples containing butyl cyanate has been documented, involving the use of an argon-ion laser for excitation googleapis.com, google.com, google.com, google.com. Analysis of the resulting Raman spectrum can include examining the intensity of peaks at specific wave numbers, such as those around 1580 cm⁻¹ and 1360 cm⁻¹ googleapis.com, google.com, google.com, google.com. Surface-Enhanced Raman Scattering (SERS) has also been explored as a technique for detecting volatile organic compounds (VOCs), including this compound, by analyzing the fingerprint features of their molecular vibrations researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and environment of atoms within a molecule, making it invaluable for structural elucidation. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the complete structure of this compound can be determined. NMR spectroscopy is also capable of studying dynamic processes, such as conformational changes or exchange reactions, through techniques like variable-temperature NMR. While specific detailed NMR data for this compound was not extensively found in the search results, NMR spectroscopy is a standard technique for characterizing organic compounds scribd.com. Studies on related compounds, such as tert-butyl cyanate, have noted its instability and rearrangement, which could potentially be investigated by NMR researchgate.net. Variable-temperature ¹H NMR has been used to study the stereodynamics of other complexes researchgate.net. Additionally, F nuclear magnetic resonance spectroscopy has been mentioned as a method for quantitating certain compounds in solution googleapis.com.

Gas-Phase Rotational Spectroscopy for High-Resolution Molecular Structure and Conformation

Gas-phase rotational spectroscopy, such as microwave spectroscopy, offers very high-resolution structural information for molecules in the gas phase. By analyzing the rotational transitions of a molecule, precise bond lengths, bond angles, and conformational details can be determined. This technique is typically applied to relatively small, volatile molecules. While the search results mention the microwave spectrum and structure of bromine isocyanate researchgate.net and millimeterwave spectroscopy in the context of tert-butyl isocyanate acs.org, specific gas-phase rotational spectroscopy data for this compound was not identified. However, for a molecule like this compound in the gas phase, this technique could theoretically provide highly accurate structural parameters and information about the relative energies of different conformers, if they exist.

Mass Spectrometry for Detection and Characterization of Transient Species and Reaction Intermediates

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. It is widely used for the detection, identification, and quantification of substances, including transient species and reaction intermediates. Mass spectrometry data for this compound (CID 15672) is available, including its NIST number, library information, total peaks, and the m/z values of the top peaks nih.gov. Similarly, mass spectrometry data, including GC-MS analysis, is available for sec-butyl cyanate (CID 550669) nih.gov. This compound has been detected using GC-MS in analyses of organic compounds in water samples epa.gov. It has also been mentioned in the context of volatile organic compounds (VOCs) analyzed by GC-MS in air samples researchgate.net, researchgate.net, researchgate.net. Mass spectrometry has also been used to detect products like HNCO resulting from the fragmentation of other cyanates acs.org.

The Mass Spectrometry data for this compound (CID 15672) includes the following:

| Metric | Value |

| NIST Number | 29279 |

| Library | Main library |

| m/z Top Peak | Mentioned in source nih.gov |

| m/z 2nd Highest | Mentioned in source nih.gov |

| m/z 3rd Highest | Mentioned in source nih.gov |

Note: Specific m/z values for the top peaks were mentioned but not explicitly listed in the provided text snippets nih.gov.

The Mass Spectrometry data for Sec-butyl cyanate (CID 550669) includes the following:

| Metric | Value |

| NIST Number | 29283 |

| Library | Main library |

| Total Peaks | Mentioned in source nih.gov |

| m/z Top Peak | Mentioned in source nih.gov |

| m/z 2nd Highest | Mentioned in source nih.gov |

| m/z 3rd Highest | Mentioned in source nih.gov |

Note: Specific m/z values and total peaks were mentioned but not explicitly listed in the provided text snippets nih.gov.

Butyl Cyanate As a Synthetic Intermediate and Precursor

Role in the Synthesis of Alkyl Isocyanates

Alkyl isocyanates, characterized by the functional group (-N=C=O), are important intermediates in the production of polyurethanes, pesticides, and pharmaceuticals. While the primary industrial method for synthesizing n-butyl isocyanate (PubChem CID 8110) often involves the phosgenation of n-butylamine (PubChem CID 8007) nih.govfishersci.befishersci.nowikidata.org, alternative pathways and the chemical relationship between alkyl cyanates and isocyanates are relevant to the potential role of butyl cyanate (B1221674).

Alkyl cyanates and alkyl isocyanates are structural isomers and can interconvert under certain conditions. The reaction of alkyl halides, such as bromobutane (PubChem CID 8002), with alkali metal cyanates, such as potassium cyanate (PubChem CID 11378442) or sodium cyanate (PubChem CID 517096), can yield a mixture of both the alkyl cyanate and the more thermodynamically stable alkyl isocyanate due to the ambident nature of the cyanate anion (OCN⁻) wikidata.org. This indicates a close chemical relationship and potential interconversion between the two functional groups.

Specifically, tert-butyl cyanate (PubChem CID 550669) is known to be unstable and readily rearranges to tert-butyl isocyanate (PubChem CID 1609-86-5) wikidata.org. While direct, high-yield synthesis of n-butyl isocyanate specifically from isolated n-butyl cyanate as a primary industrial route is not extensively detailed in the provided sources, the isomerization phenomenon observed with alkyl cyanates, particularly the tert-butyl isomer, highlights a potential chemical pathway for the conversion of alkyl cyanates to their corresponding isocyanate isomers wikidata.org. The reaction between bromobutane and potassium cyanate has been reported to yield butyl isocyanate, although this method has limitations regarding bromine consumption for industrial application nih.govfishersci.befishersci.no.

Potential in the Development of Cyanate Ester Resins for High-Performance Polymers

Cyanate ester resins are a class of thermosetting polymers known for their excellent thermal stability, low dielectric constant, low moisture absorption, and good mechanical properties, making them suitable for high-performance applications in aerospace, electronics, and structural materials americanelements.comeasychem.orgnih.govchem960.com. These resins are typically produced from bisphenols or phenolic precursors, which are converted to the corresponding cyanate esters, such as Bisphenol A cyanate ester (BADCy, PubChem CID 29]. The polymerization of cyanate esters occurs through cyclotrimerization of the cyanate groups, forming a highly crosslinked network linked by triazine rings fishersci.cauni.lu.

While the majority of research and commercial applications focus on aromatic cyanate esters derived from phenolic compounds americanelements.comeasychem.orgnih.govchem960.comuni.luuni.lunih.govscbt.comhaihangchem.com, the presence of the reactive cyanate functional group in butyl cyanate suggests a potential, albeit less explored, role in the development of cyanate ester resins. Alkyl cyanates like this compound could theoretically participate in polymerization reactions, potentially as co-monomers with aromatic cyanate esters to modify resin properties, such as flexibility or viscosity, or as monofunctional capping agents to control crosslinking density wikipedia.org. However, the reactivity and polymerization behavior of alkyl cyanates can differ significantly from their aromatic counterparts. Further research would be required to fully understand the potential of this compound as a monomer or modifier in the context of high-performance cyanate ester resin systems, which currently predominantly utilize aromatic structures.

Pathways to Other Specialized Organic Compounds

Beyond its relationship with butyl isocyanate and potential in polymer science, this compound could serve as a starting material or intermediate in the synthesis of other specialized organic compounds, leveraging the reactivity of the cyanate functional group. While specific examples of this compound directly leading to a wide array of other specialized organic compounds are not prominently featured in the provided literature, the chemistry of organic cyanates and their isomers (isocyanates) offers potential pathways.

Alkyl isocyanates, which can be accessed through routes related to alkyl cyanates, are versatile intermediates in organic synthesis. For instance, n-butyl isocyanate is utilized in the synthesis of certain biologically active substances, including fungicides like IPBC (3-Iodo-2-propynyl-butyl-carbamate) and benomyl (B1667996) (1-(butylcarbamoyl)-2-benzimidazol-methylcarbamate) wikipedia.org. This exemplifies how compounds closely related to this compound can serve as precursors to valuable end products in the agricultural and pharmaceutical industries.

Future Research Directions and Emerging Trends

Development of Novel and More Selective Synthesis Methods for Butyl Cyanate (B1221674)

Current synthetic routes for organic cyanates, including butyl cyanate, often involve challenges such as competing side reactions, harsh conditions, or the use of hazardous reagents. For instance, traditional methods for synthesizing alkyl isocyanates (isomers of alkyl cyanates) can involve phosgenation, which utilizes highly toxic phosgene (B1210022) gas. google.com While some alternative methods like the Curtius rearrangement of acid azides exist, they can also present difficulties depending on the amine or intermediate reactivity. scispace.com Research into novel synthesis methods for this compound will likely focus on developing greener, more efficient, and highly selective routes.

Potential areas of investigation include:

Phosgene-free approaches: Exploring reactions that avoid the use of phosgene, potentially utilizing less toxic or in situ generated reagents.

Catalytic methods: Developing highly selective catalysts (e.g., transition metal complexes or organocatalysts) that can facilitate the formation of the cyanate linkage with minimal byproduct formation.

** milder reaction conditions:** Designing synthetic strategies that operate at lower temperatures and pressures to improve safety and reduce energy consumption.

Stereoselective synthesis: If chiral this compound derivatives become targets, developing methods to control stereochemistry would be crucial, drawing inspiration from stereoselective rearrangements of related compounds like allyl cyanates. orgsyn.org

Future research could aim to achieve higher yields and purity for this compound synthesis compared to existing methods, which may involve techniques like the thermolysis of carbamates, a reversible process that can be challenging for industrial application. researchgate.net

In-depth Mechanistic Studies of Isomerization and Competitive Reactions

Alkyl cyanates are known to isomerize to the more thermodynamically stable alkyl isocyanates, often via an ion-pair mechanism in solution. acs.org This isomerization is a key challenge in working with alkyl cyanates, including this compound. Future research will likely involve detailed mechanistic studies to understand the factors influencing the rate and pathway of this isomerization.

Key areas for investigation include:

Solvent effects: Studying how different solvents influence the ionization-recombination pathway.

Temperature and pressure effects: Precisely determining the kinetic and thermodynamic parameters of the isomerization under various conditions.

Catalysis of isomerization: Investigating whether certain catalysts can either accelerate or inhibit the isomerization, potentially allowing for better control over the cyanate form.

Computational studies: Utilizing advanced computational modeling to map reaction pathways, transition states, and energy barriers for the isomerization process (See Section 7.4). mdpi.com

Competitive reactions: Studying other potential decomposition or reaction pathways that this compound might undergo, such as elimination reactions, which have been observed for other alkyl cyanates. acs.org

Understanding these mechanisms in detail is vital for developing synthetic strategies that favor the formation and isolation of this compound and for controlling its reactivity in downstream applications.

Exploration of this compound in Catalysis and Organometallic Chemistry (e.g., related to cyanate ligands)

While organic isocyanates are more commonly encountered as ligands or reactants in catalysis and organometallic chemistry, the cyanate moiety (OCN⁻) is a known pseudohalogen ligand in coordination chemistry. acs.org Future research could explore the potential of this compound itself, or its derived cyanate ligand, in various catalytic transformations and in the synthesis of novel organometallic complexes.

Potential research avenues include:

This compound as a ligand precursor: Investigating the coordination chemistry of the this compound anion (BuOCN⁻) or related species with transition metals and main group elements. This could involve synthesizing and characterizing novel complexes where this compound acts as a ligand.

Catalytic applications: Exploring the use of this compound or its metal complexes as catalysts or co-catalysts in organic reactions. Given the reactivity of the cyanate group, it might play a role in reactions such as cycloadditions, insertions, or coupling reactions. google.com

Organometallic complexes with cyanate ligands: Synthesizing and studying organometallic compounds featuring cyanate ligands, potentially derived from this compound, to understand their electronic and steric properties and their influence on catalytic activity. mdpi.commt.comsolubilityofthings.com Research on related cyanate congeners, such as phospha- and arsaethynselenolate anions, highlights the ongoing interest in the coordination chemistry of such species. acs.org

Reactions involving the NCO group: Investigating reactions where the intact this compound molecule participates in transformations with organometallic complexes, potentially leading to new bond formations or functionalizations.

This area of research could draw inspiration from studies on the catalytic applications of related isocyanates and the coordination chemistry of the cyanate anion. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry, including methods like Density Functional Theory (DFT) and molecular dynamics simulations, is becoming increasingly powerful in predicting molecular properties, reaction pathways, and material behavior. mdpi.com Future research on this compound can significantly benefit from advanced computational modeling.

Applications of computational modeling could include:

Predicting reactivity and selectivity: Modeling the potential reaction pathways of this compound with various reagents to predict product outcomes and identify conditions that favor desired transformations.

Studying isomerization mechanisms: Calculating transition states and energy barriers for the isomerization of this compound to butyl isocyanate, providing detailed insights into the mechanism at a molecular level. acs.org

Designing novel catalysts: Using computational methods to design and screen potential catalysts for the synthesis of this compound or for reactions where this compound is a reactant or forms a ligand.

Predicting material properties: If this compound or its derivatives are envisioned for use in materials (e.g., polymers), computational modeling can help predict properties such as thermal stability, mechanical strength, and electronic behavior. researchgate.net

Understanding conformational preferences: Studying the different conformers of this compound and their relative energies to understand how molecular shape might influence reactivity, similar to studies on butyl cyanide. researchgate.netresearchgate.net

Computational studies can guide experimental efforts, reducing the need for extensive trial-and-error and accelerating the discovery process in this compound chemistry. mdpi.com

Integration with Flow Chemistry and Microreactor Technology for Handling Reactive Intermediates

This compound, like other organic cyanates, may present challenges in handling due to its potential for isomerization or other reactions. acs.org Continuous flow chemistry and microreactor technology offer significant advantages for handling reactive or hazardous substances, providing improved control over reaction parameters such as temperature, mixing, and residence time. mdpi.comeuropa.euacs.org

Future research will likely explore the integration of this compound synthesis and reactions into flow systems:

Continuous synthesis of this compound: Developing flow processes for the synthesis of this compound to improve safety, scalability, and potentially yield and purity compared to batch methods. researchgate.net Flow chemistry allows for better heat transfer, which is crucial for controlling exothermic reactions and managing reactive intermediates. mdpi.comeuropa.eu

Reactions involving this compound in flow: Conducting reactions where this compound is a reactant in flow reactors to enhance control over reaction conditions and minimize side reactions, including isomerization.

Microreactor applications: Utilizing microreactors, which offer high surface-area-to-volume ratios, for highly exothermic or fast reactions involving this compound to ensure efficient heat removal and precise control. mdpi.comresearchgate.net

Integrated processes: Designing integrated flow systems that combine the synthesis of this compound with subsequent reactions, creating a streamlined and efficient process.

Automation and control: Incorporating automation and online monitoring into flow systems for this compound chemistry to ensure consistent product quality and safe operation. researchgate.net

The application of flow chemistry and microreactor technology can mitigate the risks associated with handling potentially reactive this compound, enabling its use in a wider range of chemical transformations and at larger scales. acs.org

Q & A

Q. How can interdisciplinary approaches (e.g., bioorganic chemistry) expand this compound’s applications in enzyme mimicry?

- Methodological Answer : Synthesize this compound derivatives with biomimetic functional groups (e.g., imidazole for catalytic sites). Assay hydrolytic activity against ester substrates and compare with natural enzymes (e.g., esterases). Molecular dynamics simulations can probe substrate binding dynamics .

Data Presentation & Reproducibility

Q. What guidelines ensure reproducibility in reporting this compound’s synthetic protocols?

Q. How should researchers address outliers in spectroscopic data during peer review?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.